REACTION_CXSMILES
|
C1N2CN3CN(C2)CN1C3.F[C:12](F)(F)[C:13]([OH:15])=O.[Br:18][C:19]1[CH:24]=[C:23]([Br:25])[CH:22]=C[C:20]=1[OH:26]>>[Br:18][C:19]1[C:20]([OH:26])=[C:12]([CH:22]=[C:23]([Br:25])[CH:24]=1)[CH:13]=[O:15]
|
Name
|
|
Quantity
|
3.35 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)Br)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 40° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
partially evaporated
|
Type
|
ADDITION
|
Details
|
poured into ice/water
|
Type
|
CUSTOM
|
Details
|
the precipitate that formed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
purified by chromatography (CH2Cl2 /hexane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C=O)C=C(C1)Br)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |